molecular formula C18H10ClFN4O2 B2563285 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one CAS No. 1112339-32-8

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one

Cat. No.: B2563285
CAS No.: 1112339-32-8
M. Wt: 368.75
InChI Key: IYFGQXVGDKEPSK-UHFFFAOYSA-N
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Description

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a 1,2,4-oxadiazole ring and a dihydropyridazinone ring, each substituted with chlorophenyl and fluorophenyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine to form an amidoxime, which is then cyclized with an appropriate carboxylic acid derivative.

    Formation of the dihydropyridazinone ring: This involves the reaction of a hydrazine derivative with a diketone or an α,β-unsaturated carbonyl compound.

    Coupling of the two rings: The final step involves coupling the 1,2,4-oxadiazole ring with the dihydropyridazinone ring through a suitable linker, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridazinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening or other structural modifications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products:

    Oxidation: Oxidized derivatives of the dihydropyridazinone ring.

    Reduction: Reduced or ring-opened derivatives of the oxadiazole ring.

    Substitution: Various substituted derivatives with different functional groups on the phenyl rings.

Scientific Research Applications

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structure and biological activity.

    Biological Research: It is used in studies investigating the mechanisms of action of heterocyclic compounds and their interactions with biological targets.

    Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and dihydropyridazinone rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)-1,4-dihydropyridazin-4-one
  • 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one
  • 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one

Uniqueness: The unique combination of the oxadiazole and dihydropyridazinone rings, along with the specific substitution pattern of chlorophenyl and fluorophenyl groups, gives 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClFN4O2/c19-12-4-1-3-11(9-12)17-21-18(26-23-17)16-15(25)7-8-24(22-16)14-6-2-5-13(20)10-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFGQXVGDKEPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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